6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure It contains a chromene core, a thiophene ring, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Dimethylaminoethyl Side Chain: The dimethylaminoethyl side chain can be introduced through an alkylation reaction using a suitable alkylating agent, such as 2-chloro-N,N-dimethylethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethylaminoethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylethylamine: A related compound used as an intermediate in organic synthesis.
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: A compound with a similar dimethylaminoethyl side chain, used as a photoinitiator.
Uniqueness
6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, thiophene ring, and dimethylaminoethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H17ClN2O3S |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
6-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3S/c1-21(2)13(17-4-3-7-25-17)10-20-18(23)16-9-14(22)12-8-11(19)5-6-15(12)24-16/h3-9,13H,10H2,1-2H3,(H,20,23) |
InChI Key |
SCWDTFGBFAZEFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
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